2-Acetyl-6-methoxynaphthalene

Vue d'ensemble

Description

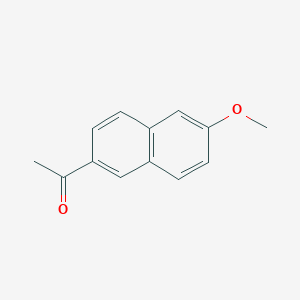

2-Acetyl-6-methoxynaphthalene (CAS: 3900-45-6) is a naphthalene derivative with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol. It is a colorless to pale yellow crystalline solid with a melting point of 106–108°C . This compound is primarily recognized as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), notably naproxen and nabumetone . Its synthesis typically involves Friedel–Crafts acylation of 2-methoxynaphthalene using acetic anhydride or acetyl chloride, facilitated by catalysts such as H-beta or H-Y zeolites .

In environmental chemistry, this compound is identified as a major oxidation byproduct of naproxen degradation via advanced oxidation processes (AOPs), electrochemical oxidation, or photocatalytic methods . Its formation is associated with radical-mediated cleavage of the parent drug’s side chain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-6-methoxynaphthalene typically involves the Friedel-Crafts acylation of 2-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an organic solvent like nitrobenzene, which helps in directing the acylation to the desired position on the naphthalene ring .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route but with optimized conditions for large-scale production. The reaction is conducted at controlled temperatures, typically around 40°C, and the molar ratios of reactants are carefully maintained to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetyl-6-methoxynaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: 6-methoxy-2-naphthoic acid.

Reduction: 2-(6-methoxy-2-naphthyl)ethanol.

Substitution: Various substituted naphthalenes depending on the reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-AMN is primarily recognized as a crucial intermediate in the synthesis of complex organic molecules. It is notably used in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen. The compound's structure allows for selective reactions that facilitate the formation of desired products. The Friedel-Crafts acylation of 2-methoxynaphthalene using acetyl chloride or acetic anhydride, often catalyzed by aluminum chloride, is a common method for synthesizing 2-AMN.

Synthetic Routes

Biological Applications

Pharmaceutical Development

Research indicates that 2-AMN may have significant biological activities. It has been investigated for its potential anti-inflammatory properties, suggesting its utility as a lead compound for developing new anti-inflammatory drugs. The compound's interactions with biological systems may influence pathways involved in inflammation and pain response, although specific mechanisms are still under investigation .

Case Study: Anti-Inflammatory Activity

A study demonstrated that 2-AMN could modulate inflammatory pathways effectively. In vitro assays showed that it inhibited pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases. Further research is required to elucidate its full range of biological activities and therapeutic potentials.

Material Science

Applications in Organic Electronics

Emerging research suggests that 2-AMN may serve as a dopant material in organic light-emitting diodes (OLEDs). Incorporating 2-AMN into OLEDs has shown to improve device performance, highlighting its potential role in advanced material applications. However, further studies are needed to confirm these findings and explore the full extent of 2-AMN's capabilities in this field.

Mécanisme D'action

The mechanism of action of 2-acetyl-6-methoxynaphthalene in biological systems involves its conversion to active metabolites. For instance, in the case of naproxen synthesis, it is metabolized to 6-methoxy-2-naphthylacetic acid, which exerts anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

2-Methoxy-6-Vinylnaphthalene

- Structure : C₁₃H₁₂O (Molecular weight: 184.24 g/mol).

- Role : A primary intermediate in naproxen oxidation, formed via hydroxyl radical attack on the ethyl side chain .

- Comparison : Unlike 2-acetyl-6-methoxynaphthalene, which retains a ketone group, 2-methoxy-6-vinylnaphthalene features a vinyl substituent. This structural difference reduces its polarity (logP: ~3.5 vs. 2.5 for this compound) and influences its environmental persistence .

1-(6-Methoxynaphthalen-2-yl)Ethyl Hydroperoxide

- Structure : C₁₃H₁₄O₃ (Molecular weight: 218.25 g/mol).

- Role : A transient intermediate in naproxen oxidation, unstable under acidic or thermal conditions .

- Comparison : The hydroperoxide group renders this compound highly reactive, leading to rapid decomposition into this compound or ring-cleavage products .

2-(6-Hydroxy-2-Naphthyl)Propanoic Acid

- Structure : C₁₃H₁₂O₃ (Molecular weight: 216.23 g/mol).

- Role : A hydroxylated derivative of naproxen, formed during incomplete mineralization .

- Comparison : The presence of a carboxylic acid group enhances water solubility (logP: ~1.8) compared to this compound, making it less bioaccumulative .

1-Indanone and 1-Tetralone

- Role : Cyclic ketones synthesized via Friedel–Crafts acylation, analogous to this compound .

- Comparison: Reactivity: this compound exhibits higher regioselectivity in electrophilic substitutions due to electron-donating methoxy groups . Catalyst Dependency: H-beta zeolites yield >90% selectivity for this compound, whereas 1-indanone synthesis requires AlCl₃ .

4-Isobutylacetophenone

- Role : Intermediate in ibuprofen synthesis .

- Comparison: Electrochemical Behavior: Both this compound and 4-isobutylacetophenone undergo carboxylation at less negative potentials (−1.8 V vs. SCE) in photoelectrochemical systems, but the former achieves higher yields (85% vs. 78%) due to stabilized radical intermediates .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Water Solubility (mg/L) |

|---|---|---|---|---|

| This compound | 200.23 | 106–108 | 2.5 | 12.5 (25°C) |

| 2-Methoxy-6-vinylnaphthalene | 184.24 | 82–84 | 3.5 | 5.2 (25°C) |

| 4-Isobutylacetophenone | 178.23 | 15–17 | 3.8 | 8.3 (25°C) |

Environmental and Reactivity Profiles

Oxidation Pathways

- This compound : Resists further oxidation under mild AOPs but undergoes ring cleavage under prolonged UV/TiO₂ treatment (TOC removal: 65% in 4 hours) .

- 2-Methoxy-6-Vinylnaphthalene: Rapidly oxidizes to 1,2-naphthoquinone derivatives, contributing to higher ecotoxicity .

Separation Efficiency

- Solvent Screening : Hexane and cyclohexane achieve >90% separation efficiency for this compound from 2-methoxynaphthene due to polarity differences (separation factor β = 2.3–2.7) .

Activité Biologique

2-Acetyl-6-methoxynaphthalene (CAS Number: 3900-45-6), also known as 6'-Methoxy-2'-acetonaphthone, is an organic compound that has garnered attention due to its significant biological activities and applications in medicinal chemistry. This compound is primarily recognized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly naproxen, which is widely used for its analgesic and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of approximately 200.23 g/mol. The compound features an acetyl group at the second position and a methoxy group at the sixth position of the naphthalene ring, which contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 200.23 g/mol |

| Melting Point | 107-109 °C |

| Boiling Point | 343.4 °C |

| Density | 1.1 g/cm³ |

| LogP | 2.81 |

This compound acts as a biochemical reagent and is involved in various biological processes. Its primary mechanism of action relates to its role as a precursor in the synthesis of NSAIDs, which inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins responsible for inflammation and pain .

Targeted Biological Effects

Research indicates that this compound exhibits several biological activities:

Synthesis and Applications

The synthesis of this compound typically involves Friedel-Crafts acylation of 2-methoxynaphthalene using acetic anhydride or acetyl chloride in the presence of catalysts such as zeolites. This method allows for regioselective formation, favoring the desired acylated product .

Synthetic Route

- Starting Material : 2-Methoxynaphthalene

- Reagents : Acetic anhydride or acetyl chloride

- Catalysts : HBEA zeolite or other acid catalysts

- Conditions : Reaction typically conducted at elevated temperatures (100-120 °C)

Case Studies and Research Findings

- Synthesis Efficiency : A study by Fromentin et al. demonstrated that using HBEA zeolite as a catalyst significantly increased the yield and selectivity for this compound during acylation reactions .

- Biological Activity Assessment : In a study assessing the antibacterial properties of various naphthalene derivatives, this compound was found to exhibit moderate activity against specific bacterial strains, indicating its potential utility in pharmacological applications .

- Pharmacological Relevance : Research indicates that derivatives of this compound could serve as lead compounds for developing new anti-inflammatory agents with improved efficacy and reduced side effects compared to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Acetyl-6-methoxynaphthalene, and how are reaction conditions optimized?

this compound is synthesized via Friedel-Crafts acylation, where methoxynaphthalene reacts with acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) . Key optimization factors include:

- Catalyst efficiency : Use of poly(4-vinylpyridine)-supported trifluoromethanesulfonic acid improves reaction yield and reduces waste .

- Solvent-free conditions : One-pot synthesis under mild conditions minimizes side reactions .

- Temperature control : Maintaining 0–5°C during acetylation prevents over-reaction .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Mass spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ion peaks (e.g., m/z 200 for [M]⁺) and fragmentation patterns .

- Infrared (IR) spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetyl, C-O-C stretch at ~1250 cm⁻¹ for methoxy) .

- Gas chromatography (GC) : Paired with MS for purity assessment and quantification .

Q. What are the key applications of this compound in pharmaceutical research?

It serves as a critical intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen and nabumetone. Its methoxy and acetyl groups enable regioselective modifications during drug development .

Advanced Research Questions

Q. How do researchers assess the risk of bias in toxicological studies involving this compound?

The ATSDR framework evaluates bias using criteria such as randomization, blinding, and outcome completeness :

Q. What methodologies resolve contradictions in toxicokinetic data across studies?

- Systematic review protocols : Follow PRISMA guidelines to screen studies using inclusion criteria (Table B-1) such as exposure routes (oral/inhalation) and health outcomes (hepatic/renal effects) .

- Meta-analysis : Apply statistical models to reconcile variability in parameters like bioavailability or half-life .

- Mechanistic studies : Use in vitro models (e.g., hepatocyte cultures) to clarify metabolic pathways (e.g., CYP450-mediated oxidation) .

Q. How is environmental fate analysis conducted for this compound?

- Degradation studies : Assess photolysis (UV exposure) and biodegradation (microbial consortia) rates using HPLC-MS .

- Partitioning models : Predict soil/water distribution via octanol-water coefficients (log Kow) .

- Biomonitoring : Detect metabolites (e.g., hydroxylated derivatives) in occupational populations using GC-MS .

Q. What experimental designs are recommended for evaluating genotoxicity?

- Ames test : Use Salmonella strains (TA98/TA100) with S9 metabolic activation .

- Comet assay : Measure DNA strand breaks in human lymphocytes exposed to 0.1–100 µM concentrations .

- Confounder control : Adjust for coexposure to polycyclic aromatic hydrocarbons (PAHs) in epidemiological studies .

Q. Key Research Gaps Identified

Propriétés

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWCZBGAIGGTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192278 | |

| Record name | 2-Acetyl-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3900-45-6 | |

| Record name | 2-Acetyl-6-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3900-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-6-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003900456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3900-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetyl-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-methoxy-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-6-METHOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61VBH3537C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.